Fmoc-n-me-arg(mtr)-oh

Descripción general

Descripción

Fmoc-modified amino acids and short peptides are bio-inspired building blocks used in the fabrication of functional materials1. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is often used as a main amine protecting group in peptide synthesis, gives these molecules distinct self-assembly features and potential for various applications1. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks1.

Synthesis Analysis

Fmoc is widely used in peptide synthesis1. The quality of Fmoc-modified resins has been confirmed by successful synthesis of peptides2.

Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc promote hydrophobic and π-π stacking interactions of the fluorenyl rings1.

Chemical Reactions Analysis

Fmoc-modified amino acids and peptides can self-assemble into nanostructures with diverse morphologies1.

Aplicaciones Científicas De Investigación

Fmoc-modified amino acids, such as “Fmoc-n-me-arg(mtr)-oh”, are widely used in the field of biochemistry for the synthesis of peptides . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association .

The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

The self-assembly of biomolecular building blocks has been extensively studied owing to their inherent biocompatibility and ability to form nanostructures with diverse morphologies, along with possessing intriguing application potentials in a variety of fields .

Peptides composed of sequences shorter than five amino acids and even single amino acids have attracted a lot of interest due to their lower synthesis costs and relative ease of modulation compared to larger biomacromolecules .

By conjugating functional moieties, the modified self-assembly products can further offer unique and tunable morphologies of different functionalities, which provide a powerful tool for bio-soft matter fabrication .

The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

-

Bio-Templating : Fmoc-modified amino acids can serve as bio-templates for the fabrication of functional materials . The inherent biocompatibility and ability to form nanostructures with diverse morphologies make them suitable for this application .

-

Drug Delivery : The self-assembled structures of Fmoc-modified amino acids can be used for drug delivery . The hydrophobic and π-π stacking interactions of the fluorenyl rings can encapsulate drug molecules and deliver them to specific sites .

-

Optical Applications : The aromaticity of the Fmoc group can be exploited for optical applications . The self-assembled structures can exhibit unique optical properties due to the π-π stacking interactions .

-

Catalytic Applications : Fmoc-modified amino acids can be used in catalysis . The self-assembled structures can provide a suitable environment for catalytic reactions .

-

Therapeutic Applications : The biocompatibility of Fmoc-modified amino acids makes them suitable for therapeutic applications . They can be used to deliver therapeutic agents to specific sites in the body .

-

Antibiotic Properties : Fmoc-modified amino acids can exhibit antibiotic properties . The self-assembled structures can interact with bacterial cells and inhibit their growth .

For more specific information on the applications of “Fmoc-n-me-arg(mtr)-oh”, I would recommend consulting scientific literature or databases that specialize in peptide research . I hope this information is helpful! If you have any other questions, feel free to ask.

-

Deprotection in Peptide Synthesis : Fmoc-modified amino acids like “Fmoc-n-me-arg(mtr)-oh” are used in peptide synthesis . The Fmoc group can be removed and the peptide can be cleaved from the resin by standard protocols . The cleavage of the Mtr group can be monitored by HPLC .

-

Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association .

-

Bio-Inspired Building Blocks : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks . They have been extensively studied owing to their inherent biocompatibility and ability to form nanostructures with diverse morphologies .

-

Stimuli-Responsive Peptides : Fmoc-modified short peptides that are stimuli-responsive have been comprehensively reviewed . The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized .

For more specific information on the applications of “Fmoc-n-me-arg(mtr)-oh”, I would recommend consulting scientific literature or databases that specialize in peptide research . I hope this information is helpful! If you have any other questions, feel free to ask.

Safety And Hazards

Direcciones Futuras

The study of Fmoc-modified simple biomolecules is ongoing, and there are many potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties1. However, there are still existing questions impeding the development of Fmoc-modified simple biomolecules, and strategies and outlooks are being suggested1.

Propiedades

IUPAC Name |

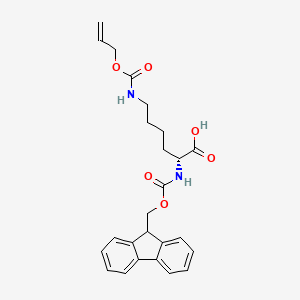

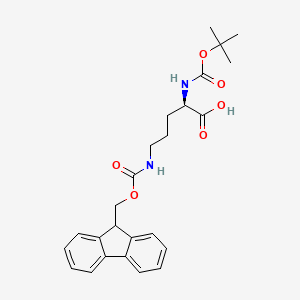

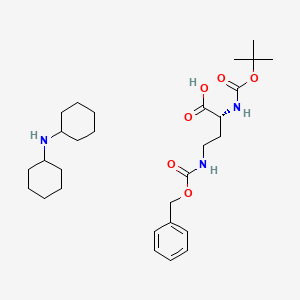

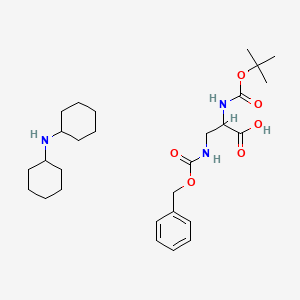

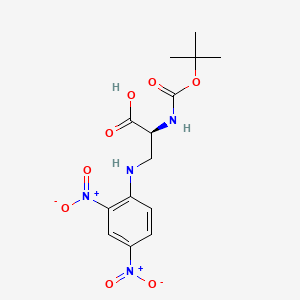

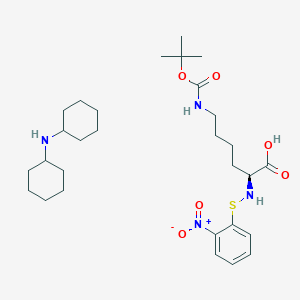

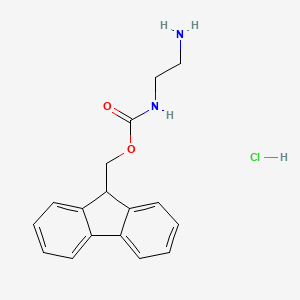

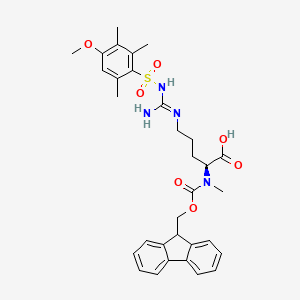

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVHMIGZISCVKC-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-n-me-arg(mtr)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.